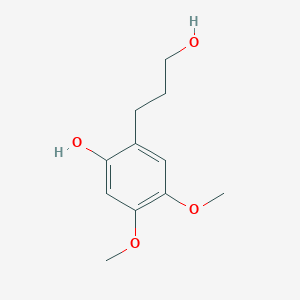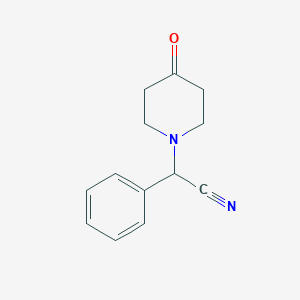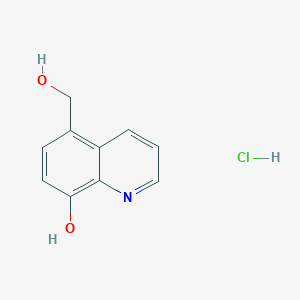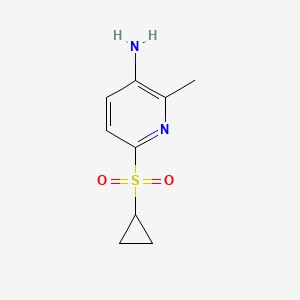
2-(3-Hydroxypropyl)-4,5-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxypropyl)-4,5-dimethoxyphenol is an organic compound characterized by the presence of a hydroxypropyl group and two methoxy groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropyl)-4,5-dimethoxyphenol typically involves the alkylation of 4,5-dimethoxyphenol with 3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hydroxypropyl)-4,5-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted phenols.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxypropyl)-4,5-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxypropyl)-4,5-dimethoxyphenol involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Hydroxypropyl)phenol: Lacks the methoxy groups, leading to different chemical and biological properties.
2-(3-Hydroxypropyl)-4-methoxyphenol: Contains only one methoxy group, which affects its reactivity and applications.
4,5-Dimethoxyphenol: Lacks the hydroxypropyl group, resulting in different chemical behavior.
Uniqueness
2-(3-Hydroxypropyl)-4,5-dimethoxyphenol is unique due to the combination of hydroxypropyl and methoxy groups on the phenol ring. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C11H16O4 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
2-(3-hydroxypropyl)-4,5-dimethoxyphenol |
InChI |
InChI=1S/C11H16O4/c1-14-10-6-8(4-3-5-12)9(13)7-11(10)15-2/h6-7,12-13H,3-5H2,1-2H3 |
InChI-Schlüssel |
MIOCMAOGMCABCF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)CCCO)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11889807.png)






![6-Benzyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B11889859.png)


